ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Description
Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a synthetic compound with potential biological activities. The structure of this compound suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, morpholine moiety, and an ester functional group. The presence of these functional groups may contribute to its biological activity by facilitating interactions with specific enzymes or receptors.
Research indicates that compounds similar to this compound often act through several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound may interact with specific receptors in the body, altering signaling pathways that regulate cell function.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress and potentially preventing cellular damage.
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms proposed include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with angiogenesis.
Antimicrobial Effects
Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes. Specific studies have reported:
Study | Organism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A study investigating the effects of a related thiazole derivative showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The study concluded that the compound induced apoptosis through the activation of caspase pathways.
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
ethyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-2-29-20(27)14-8-9-16-18(14)22-21(30-16)23-19(26)15-11-28-12-17(25)24(15)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEFXEDYCJYORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.